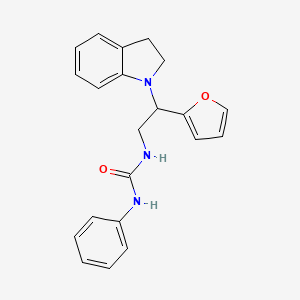

1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea

Description

1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea is a urea derivative incorporating a furan heterocycle, an indoline moiety, and a phenyl group. The furan ring contributes electron-rich aromaticity, while the indoline scaffold (a hydrogenated indole) may enhance binding affinity to biological targets such as kinases or receptors.

Propriétés

IUPAC Name |

1-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c25-21(23-17-8-2-1-3-9-17)22-15-19(20-11-6-14-26-20)24-13-12-16-7-4-5-10-18(16)24/h1-11,14,19H,12-13,15H2,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOBQXKBQDGTDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)NC3=CC=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the indole derivative: Starting with an indole, a suitable alkylation reaction can introduce the ethyl group.

Furan ring attachment: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

Urea formation: The final step involves the reaction of the intermediate with phenyl isocyanate to form the phenylurea group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The phenylurea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.

Applications De Recherche Scientifique

1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.

Industry: Use in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparaison Avec Des Composés Similaires

The following analysis compares 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea with structurally related urea derivatives, focusing on substituent effects, biological activities, and synthetic strategies.

Structural Analogues with Heterocyclic Moieties

Key Observations :

- Substituent Effects : The presence of indolin-1-yl in the target compound distinguishes it from morpholine-containing analogs (), which prioritize solubility via the morpholine ring. Indoline’s planar structure may favor intercalation or π-π stacking in DNA/protein binding .

- Electron-Withdrawing Groups : Nitro-substituted biphenylureas () show cytotoxic activity, suggesting electron-deficient aryl groups may enhance DNA damage mechanisms. The target compound’s furan (electron-rich) may instead modulate redox properties .

Activité Biologique

1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

- Molecular Formula : C17H21N3O2

- Molecular Weight : 299.37 g/mol

- IUPAC Name : 1-[2-(furan-2-yl)ethyl]-3-[(3S)-1-phenylpyrrolidin-3-yl]urea

The compound exhibits various biological activities, primarily through enzyme inhibition and receptor modulation. One notable area of study is its interaction with mushroom tyrosinase, an enzyme critical in melanin synthesis.

Tyrosinase Inhibition

Recent studies have highlighted the compound's potential as a tyrosinase inhibitor. Tyrosinase plays a vital role in the production of melanin, and its inhibition can have applications in treating hyperpigmentation disorders.

Key Findings :

- The compound demonstrated significant inhibitory activity against mushroom tyrosinase with an IC50 value of approximately 0.0433 µM for monophenolase and 0.28 µM for diphenolase substrates, outperforming traditional inhibitors like kojic acid (IC50 values of 19.97 µM and 33.47 µM, respectively) .

- Kinetic studies indicated that the inhibition mechanism is mixed in nature, with calculated inhibition constants (Ki) of 0.012 µM and 0.165 µM .

Case Studies

Several studies have examined the biological effects of this compound:

- In Vitro Studies on B16F10 Cells :

- Molecular Docking Studies :

Data Table: Biological Activity Summary

| Activity Type | IC50 Value (µM) | Comparison Compound | Comparison IC50 (µM) |

|---|---|---|---|

| Monophenolase Inhibition | 0.0433 | Kojic Acid | 19.97 |

| Diphenolase Inhibition | 0.28 | Kojic Acid | 33.47 |

Discussion

The findings suggest that 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea is a promising candidate for further development as a therapeutic agent targeting hyperpigmentation disorders due to its potent inhibitory effects on tyrosinase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.